N-Methyl-N-(4-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)glycine
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Overview
Description
N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that features a unique combination of pyrazine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-fibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic synthesis. One common approach includes the condensation of pyrazin-2-amine with a pyrimidine derivative under controlled conditions. The reaction is often facilitated by catalysts such as triethylamine and requires specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential anti-cancer and anti-fibrotic properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant biological activities.
Uniqueness
N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine stands out due to its unique trifluoromethyl group, which enhances its stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H10F3N5O2 |
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Molecular Weight |
313.24 g/mol |
IUPAC Name |
2-[methyl-[4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C12H10F3N5O2/c1-20(6-10(21)22)11-18-7(8-5-16-2-3-17-8)4-9(19-11)12(13,14)15/h2-5H,6H2,1H3,(H,21,22) |
InChI Key |
ICXWYIBFEGDYFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=NC=CN=C2 |
Origin of Product |
United States |
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